molecular formula C12H14ClN2+ B1678430 Paraquat dichloride CAS No. 1910-42-5

Paraquat dichloride

Cat. No.: B1678430
CAS No.: 1910-42-5
M. Wt: 221.70 g/mol
InChI Key: PHBHFYCOBFRUKJ-UHFFFAOYSA-M
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Description

Paraquat dichloride, also known as N,N′-dimethyl-4,4′-bipyridinium dichloride, is a highly toxic organic compound widely used as a non-selective contact herbicide. It is known for its rapid action in killing green plant tissue upon contact. This compound is one of the most commonly used herbicides globally, despite its high toxicity to humans and animals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Paraquat dichloride is synthesized through the coupling of pyridine, which is treated with sodium in ammonia, followed by oxidation to yield 4,4′-bipyridine. This intermediate is then dimethylated using chloromethane to produce the final product as the dichloride salt .

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar synthetic routes. The process involves the careful control of reaction conditions to ensure high yield and purity. The final product is often formulated into various concentrations and forms, such as aqueous solutions and water-soluble granules, for agricultural use .

Scientific Research Applications

Agricultural Applications

Paraquat dichloride is primarily employed as a broad-spectrum herbicide to control a wide range of grasses and broad-leaved weeds. Its fast-acting nature makes it particularly useful in various agricultural settings, including:

  • Crop Management : It is utilized in the cultivation of crops such as oil palm, where it helps manage weed growth effectively, thereby enhancing crop yield. A study conducted in an oil palm plantation demonstrated that different application rates of this compound significantly influenced soil pH and permeability but did not adversely affect soil bulk density or porosity .
  • Pre-harvest Desiccation : Paraquat is often used to desiccate crops before harvest, allowing for easier harvesting and improved crop quality.

Table 1: Effects of this compound on Soil Properties

TreatmentpH LevelSoil PermeabilityTotal Nitrogen Content
Control5.80.12 cm/s0.15%
4 ml/l6.20.15 cm/s0.10%
8 ml/l5.60.10 cm/s0.08%
16 ml/l5.50.11 cm/s0.09%

Environmental Impact Studies

Research has shown that this compound can have significant ecological effects, particularly on aquatic ecosystems due to runoff from agricultural fields. Studies have documented its impact on aquatic organisms, including fish species like Channa punctatus, where exposure led to notable histopathological changes in vital organs such as gills, liver, and kidneys . This underscores the importance of monitoring paraquat levels in water bodies to protect aquatic life.

Case Study: Histopathological Effects on Fish

A study evaluated the effects of this compound on freshwater fish exposed to varying concentrations over a period of time:

  • Acute Exposure : Fish exposed to a concentration of 32.93mg L32.93\,\text{mg L} for 96 hours exhibited significant gill damage, including curling of secondary lamellae and congestion .
  • Chronic Effects : Prolonged exposure resulted in liver necrosis and kidney damage, indicating the compound's potential to cause long-term harm to aquatic organisms.

Toxicological Research

This compound is also a subject of toxicological studies due to its high toxicity levels in humans and animals upon ingestion or dermal exposure. It is associated with severe health risks, including pulmonary fibrosis and renal failure.

Case Study: Paraquat Poisoning

A case series reported on patients who ingested this compound with suicidal intent:

  • Patient Outcomes : One patient ingested 50ml50\,\text{ml} and required intensive care management involving continuous venovenous hemofiltration due to acute kidney injury . Another patient showed significant recovery after aggressive treatment despite severe initial symptoms .

Health Risks and Epidemiological Studies

Epidemiological studies have linked paraquat exposure to increased risks of neurodegenerative diseases such as Parkinson's disease (PD). Research conducted in agricultural regions indicated that individuals with higher ambient exposure levels had significantly elevated odds of developing PD .

Table 2: Risk Factors for Parkinson's Disease Associated with Paraquat Exposure

Exposure LevelOdds Ratio (OR)Confidence Interval (CI)
Residential Proximity1.91(1.30, 2.83)
Workplace Proximity2.15(1.46, 3.19)

Mechanism of Action

Paraquat dichloride exerts its herbicidal effects by interfering with the photosynthetic process in plants. It accepts electrons from photosystem I and transfers them to molecular oxygen, producing reactive oxygen species. These reactive oxygen species cause oxidative stress, leading to the destruction of cell membranes and rapid plant tissue death . In humans and animals, this compound’s toxicity is primarily due to its ability to generate reactive oxygen species, causing damage to vital organs such as the lungs, liver, and kidneys .

Comparison with Similar Compounds

Paraquat dichloride belongs to the family of viologens, which are redox-active heterocycles. Similar compounds include:

Uniqueness: this compound is unique due to its rapid action and high toxicity. Unlike other herbicides, it acts quickly upon contact with plant tissue, making it highly effective for weed control. its high toxicity to humans and animals has led to regulatory restrictions and bans in several countries .

Biological Activity

Paraquat dichloride is a widely used herbicide known for its effectiveness in controlling weeds. However, its biological activity raises significant concerns due to its toxicity and potential health risks, particularly in agricultural settings. This article explores the biological effects of this compound, focusing on its mechanisms of action, associated health risks, and case studies highlighting its impact on human health.

Paraquat exerts its toxic effects primarily through the generation of reactive oxygen species (ROS), leading to oxidative stress. This oxidative stress can cause significant cellular damage, including:

  • DNA Damage : Studies have shown that paraquat induces dose-dependent DNA damage in peripheral lymphocyte cells, as evidenced by alkaline comet assays and other cytotoxicity tests .
  • Cell Membrane Integrity : Exposure to paraquat compromises cell membrane integrity, resulting in increased cell permeability and eventual cell death .
  • Organ Toxicity : Paraquat has been linked to pathological changes in vital organs such as the lungs, kidneys, and liver. Histopathological examinations reveal significant tissue damage following paraquat exposure .

Table 1: Summary of Biological Effects of this compound

Biological EffectMechanismEvidence Source
Oxidative StressROS generation
DNA DamageAlkaline comet assay
Cell Membrane DamageIncreased permeability
Organ ToxicityHistopathological changes

Health Risks

Paraquat exposure is associated with several health risks, particularly in agricultural workers. Epidemiological studies indicate a strong correlation between paraquat exposure and the development of Parkinson's disease (PD). A recent population-based study in California found that individuals living or working near areas with high paraquat usage had significantly increased odds of developing PD .

Case Studies

  • Case Study on Acute Poisoning :
    • A 24-year-old male ingested 50 ml of paraquat and presented with multiple episodes of vomiting. Initial treatments included gastric lavage and N-acetylcysteine infusion. Despite aggressive treatment, he experienced severe complications due to organ damage .
  • Long-term Effects :
    • In another case, a 28-year-old male consumed 10 ml of paraquat and developed renal failure and esophageal erosions. This case highlights the long-term consequences of paraquat ingestion, emphasizing the need for immediate medical intervention .

Research Findings

Recent research emphasizes the need for further investigation into the long-term effects of paraquat exposure. A systematic review concluded that paraquat is a significant risk factor for Parkinson's disease, particularly among individuals exposed at younger ages . The study highlighted that ambient exposure levels correlate with increased disease incidence, reinforcing the need for regulatory scrutiny.

Table 2: Epidemiological Findings on Paraquat and Parkinson's Disease

Study ReferencePopulation StudiedKey Findings
829 PD patientsIncreased odds ratio for PD with paraquat exposure (OR = 2.15)
Agricultural workersSignificant correlation between proximity to paraquat applications and PD risk

Properties

CAS No.

1910-42-5

Molecular Formula

C12H14ClN2+

Molecular Weight

221.70 g/mol

IUPAC Name

1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;chloride

InChI

InChI=1S/C12H14N2.ClH/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;/h3-10H,1-2H3;1H/q+2;/p-1

InChI Key

PHBHFYCOBFRUKJ-UHFFFAOYSA-M

impurities

The only impurity permitted in paraquat is free 4,4'-bipyridyl at a maximum level of 0.25%.

SMILES

C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Cl-].[Cl-]

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Cl-]

Appearance

Solid powder

boiling_point

Boiling point (760 mm Hg): Decomposes at 175-180 °C (347-356 °F)
decomposes

Color/Form

Yellow solid
Off-white powder
...a liquid in various strengths... The form marketed in the U.S. has a blue dye to keep it from being confused with beverages, a sharp odor to serve as a warning, and an agent to cause vomiting if someone drinks it.
Yellow-white hygroscopic powde

density

1.24

melting_point

Colorless crystals;  mp: 300 °C (decomposes);  very soluble in water, slightly soluble in lower alcohols. Insoluble in hydrocarbons. Hydrolyzed by alkali. Inactivated by inert clays and anionic surfactants;  corrosive to metal;  non-volatile /Paraquat dichloride/
A solid. MP: 300 °C (approximate decomposition) /Paraquat dimethyl sulfate/
572 °F (decomposes)

Key on ui other cas no.

1910-42-5

physical_description

Yellow, odorless solid;  [HSDB] Technical grade is a dark red solution;  [CHEMINFO] Commercially available as an aqueous solution with surfactants;  [ACGIH]
[herbicide] [Note: Paraquat may also be found commercially as a methyl sulfate

Pictograms

Acute Toxic; Irritant; Health Hazard; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

In water, 6.2X10+5 mg/L at 20 °C
Practically insoluble in organic solvents.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Gramoxone
Methyl Viologen
Paragreen A
Paraquat
Viologen, Methyl

vapor_pressure

0.0000001 [mmHg]
VP: Approximately 0 mm at 20 °C
Vapor pressure of salts is very low, below 1X10-7 mm Hg /Paraquat salts/
<7.5X10-8 mm Hg at 25 °C
<0.0000001 mmHg

Origin of Product

United States

Synthesis routes and methods I

Procedure details

chlorotoluron, diuron, isoproturon or linuron;
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Synthesis routes and methods II

Procedure details

The solubility rate and the paraquat-Cl2 analysis were determined as follows. A hydrosulfite solution is prepared from 5.00 g sodium hydrosulfite, 2.00 g sodium hydroxide, and 93.00 g DI water. 1.00 g of dry product is dissolved in 999.0 g STW water and 1 ml samples are taken at 1, 2, 5, and 10 minutes. 1 ml sample is added to 98.0 g STW water and mixed. Then 1 ml hydrosulfite solution is added and mixed. Absorbance is read at 394 nm using a Pye Unicam Spectrophotometer SP1750. Absorbance of the test sample is matched with absorbance on control graph to give % Paraquat dichloride.
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Paraquat dichloride

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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